2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Overview
Description
“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a chemical compound. However, there is limited information available specifically for this compound. It is likely related to Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate1 and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline2, which are known compounds with similar structures.
Synthesis Analysis
The synthesis of related compounds often involves borylation, a process where a boron atom is added to a molecule3. However, the specific synthesis process for “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is not directly available. However, related compounds such as Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate1 and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline2 have been studied, and their molecular structures are available.Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” are not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” are not directly available. However, related compounds such as Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate1 and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline2 have been studied, and their properties are available.Scientific Research Applications
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Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- This field involves the study of molecular structures .
- Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- The results showed that the molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
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Drug Discovery and Design
- This field involves the use of computational tools to predict the structure and interactions of molecules .
- AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
- Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- The results showed at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
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Molecular Structures Determination
- This field involves the study of molecular structures .
- Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- The results showed that the molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Applications of Silica-Based Nanoparticles
- This field involves the use of silica-based nanoparticles for various applications .
- Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- The applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Safety And Hazards
The safety and hazards associated with “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” are not directly available. However, related compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2, and can cause respiratory system damage4.
Future Directions
The future directions for the study and application of “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” are not available in the searched resources. However, the related field of borylation reactions continues to be an active area of research3.
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWMFRYGXSHPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397186 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |
CAS RN |
138500-86-4 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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